

Comparative Analysis of ACSS2 Inhibitors: VY-3-135 vs. VY-3-249

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Compound of Interest

Compound Name: VY-3-135

Cat. No.: B7715557

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This guide provides a detailed comparison of two small molecule inhibitors of Acetyl-CoA Synthetase 2 (ACSS2), **VY-3-135** and VY-3-249. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting acetate metabolism in cancer and other diseases.

Introduction to ACSS2 and its Inhibition

Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including fatty acid synthesis and protein acetylation.[1][2] Under conditions of metabolic stress, such as hypoxia or low nutrient availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative fuel source, thereby supporting tumor growth and survival.[1][2] Consequently, inhibiting ACSS2 has emerged as a promising therapeutic strategy. Both **VY-3-135** and VY-3-249 are quinoxaline-based compounds designed to target ACSS2, but they exhibit significant differences in their biochemical and pharmacokinetic properties.[1][3]

Potency and Selectivity Comparison

VY-3-135 is a potent, low-nanomolar inhibitor of ACSS2 and demonstrates marked superiority over VY-3-249.[1][4] Experimental data indicates that **VY-3-135** has an approximately 30-fold higher activity against ACSS2 compared to its predecessor, VY-3-249.[1] Furthermore, **VY-3-135** exhibits high selectivity for ACSS2 over the other two members of the AcCoA synthetase family, ACSS1 and ACSS3.[1][5] In cell-based assays, **VY-3-135** did not affect the activity of the mitochondrial enzyme ACSS1, confirming its on-target specificity within a cellular context.[1][6]

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50	Selectivity vs. ACSS1
VY-3-135	ACSS2	44 nM[4]	High (No significant inhibition observed at active concentrations) [1][5]
VY-3-249	ACSS2	~1.3 µM (estimated) [1]	High (No significant inhibition observed at active concentrations) [1][5]

Stability and Solubility Profile

A key differentiator between the two compounds is their stability and solubility. **VY-3-135** was developed as a more stable and soluble analog of VY-3-249.[1][7] Microsomal stability assays show that **VY-3-135** has superior stability in both human and mouse liver microsomes, suggesting a better pharmacokinetic profile.[1][5] Additionally, its enhanced aqueous solubility facilitates its use in experimental and potentially clinical settings.[1]

Table 2: Physicochemical and Stability Data

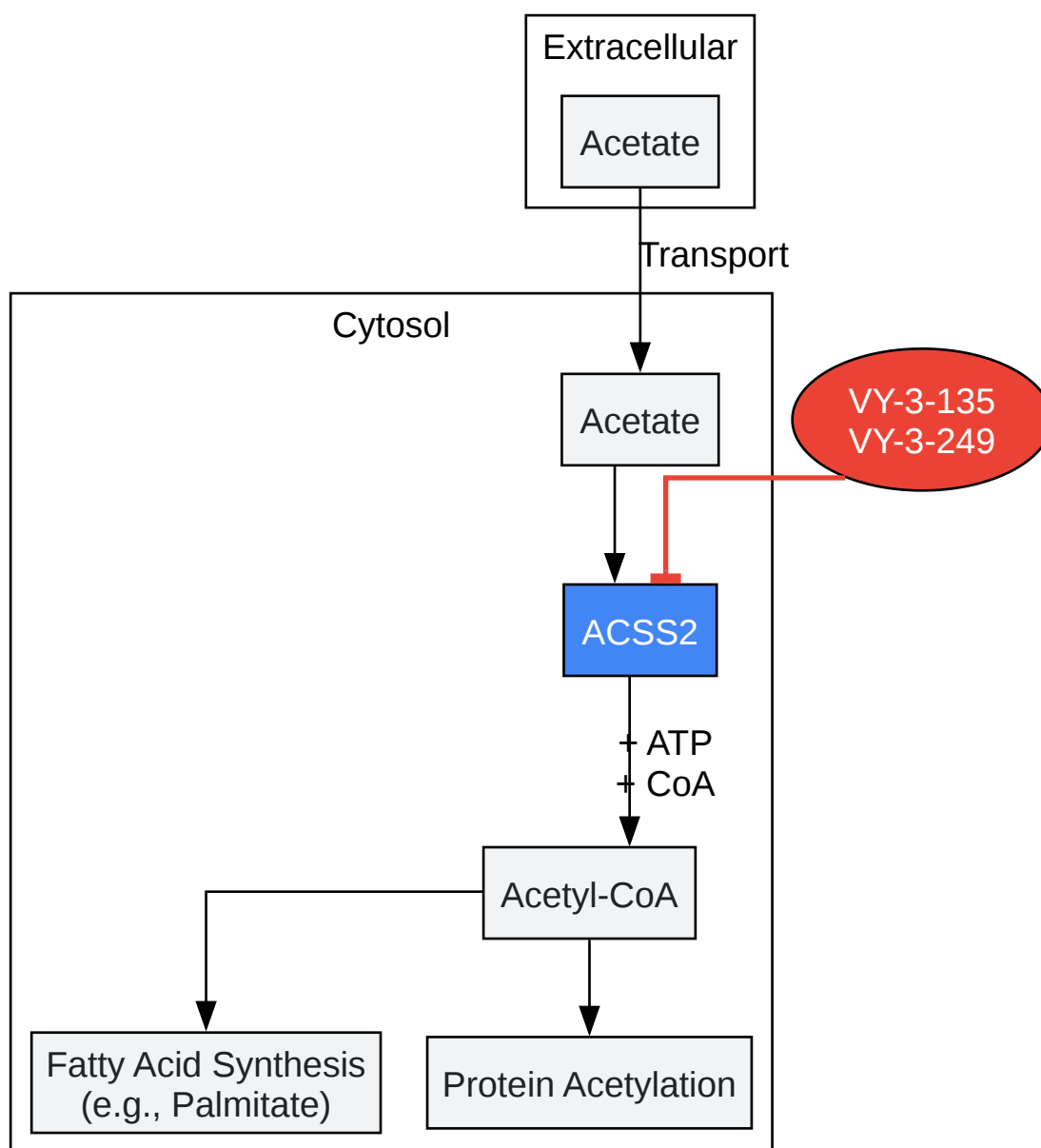
Compound	Aqueous Solubility	Human Microsomal Stability (% remaining at 60 min)	Mouse Microsomal Stability (% remaining at 60 min)
VY-3-135	21.7 µM[1]	~75%[1]	~60%[1]
VY-3-249	Poorly soluble[1]	~20%[1]	<10%[1]

Cellular and In Vivo Activity

The enhanced potency and stability of **VY-3-135** translate to robust activity in cellular and preclinical models. In various breast cancer cell lines with high ACSS2 expression, **VY-3-135** effectively blocks the conversion of labeled acetate into fatty acids, such as palmitate,

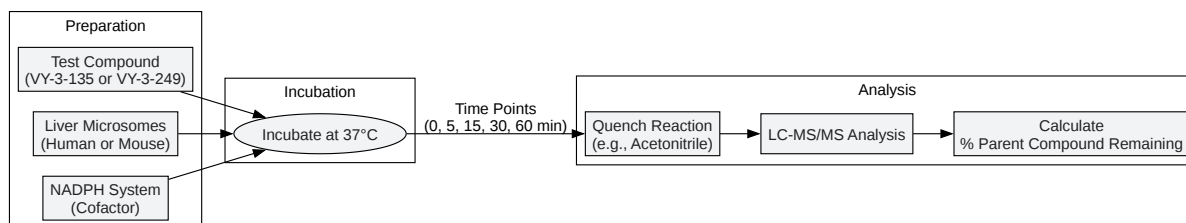
confirming its on-target activity.[1][8] In preclinical mouse models of triple-negative breast cancer, daily oral administration of **VY-3-135** at 100 mg/kg resulted in significant inhibition of tumor growth in ACSS2-high tumors, and in some cases, led to tumor regression.[1][2][6] This anti-tumor effect is attributed to the specific inhibition of acetate metabolism within the cancer cells.[2] Neither compound, however, is predicted to effectively cross the blood-brain barrier.[3][7]

Visualized Pathways and Workflows



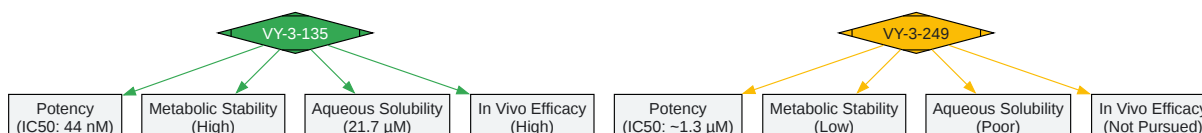
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Caption: ACSS2 pathway and inhibition by **VY-3-135**/VY-3-249.



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Caption: Workflow for the in vitro microsomal stability assay.



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Caption: Key property comparison of **VY-3-135** and VY-3-249.

Experimental Protocols

1. ACSS2 Enzyme Inhibition Assay (IC50 Determination) The enzymatic activity of purified human ACSS1 and ACSS2 was measured using a coupled assay that detects the production of Coenzyme A (CoA). The reaction mixture typically contains the ACSS enzyme, acetate, ATP, and a detection reagent that fluoresces upon reacting with the free thiol group on CoA. Inhibitors (**VY-3-135** or VY-3-249) were added at various concentrations to determine the dose-

dependent inhibition of enzyme activity. The fluorescence was measured over time, and the initial reaction rates were used to calculate the IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%.^{[1][5]}

2. Microsomal Stability Assay The metabolic stability of the compounds was assessed by incubating them with pooled human or mouse liver microsomes. The standard protocol involves a reaction mixture containing the test compound (e.g., at 1 μ M), liver microsomes (e.g., at 0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer at 37°C.^[1] Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining. The percentage of the compound remaining over time is then plotted to determine its metabolic stability.^{[1][5]}

3. Cell-Based Acetate Isotope Tracing Breast cancer cell lines (e.g., BT474, SKBr3) were cultured under metabolic stress conditions (hypoxia and low serum) to induce ACSS2 expression.^[1] The cells were then treated with either a vehicle control or a dilution series of **VY-3-135**. Subsequently, ¹³C-labeled acetate (¹³C₂-acetate) was added to the culture medium. After a 24-hour incubation period, polar metabolites were extracted from the cells. The enrichment of ¹³C in downstream metabolites, particularly palmitate, was measured using mass spectrometry. A reduction in ¹³C enrichment in palmitate in the inhibitor-treated cells compared to the control indicates successful inhibition of ACSS2 activity.^{[1][8]}

Conclusion

The available data conclusively demonstrates that **VY-3-135** is a significantly improved ACSS2 inhibitor compared to VY-3-249.^[1] Its superior potency, metabolic stability, and solubility contribute to its robust on-target activity in cellular assays and its efficacy in preclinical cancer models.^{[1][2]} These characteristics make **VY-3-135** a valuable tool for further investigation into the role of acetate metabolism in cancer and a more promising candidate for therapeutic development.

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